l-Pipecolic acid

Catalog No.
S1767595
CAS No.
3105-95-1
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Pipecolic acid

CAS Number

3105-95-1

Product Name

l-Pipecolic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)O

Solubility

314 mg/mL

Synonyms

l-Pipecolicacid;3105-95-1;(S)-Piperidine-2-carboxylicacid;L-Homoproline;L-Pipecolinicacid;(S)-(-)-2-Piperidinecarboxylicacid;(S)-pipecolicacid;L-pipecolate;l-piperidine-2-carboxylicacid;(l)-pipecolicacid;l(-)-pipecolinicacid;(2S)-piperidine-2-carboxylicacid;(-)-Pipecolicacid;l-homopro;(S)-2-Piperidinecarboxylicacid;L-Pipecolinate;h-homopro-oh;L-(-)-Pipecolinicacid;h-hopro-oh;(S)-(-)-pipecolicacid;(S)-Pipecolinate;(-)-Pipecolate;L-(-)-Pipecolate;(S)-Pipecolinicacid;(S)-pipecolate

Canonical SMILES

C1CCNC(C1)C(=O)O

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)O

Biochemical Marker and Disease Association

  • Zellweger Syndrome: Studies have shown elevated levels of L-pipecolic acid in the blood of Zellweger syndrome patients. This genetic disorder disrupts peroxisome biogenesis, impacting cellular breakdown of various molecules, including L-pipecolic acid. L-pipecolic acid levels thus serve as a potential biomarker for the disease.

Plant Defense Mechanism

  • Systemic Acquired Resistance (SAR): Research suggests L-pipecolic acid acts as a signaling molecule in plants, triggering a systemic defense response against pathogens. When a plant part is infected, L-pipecolic acid travels throughout the plant, alerting distant tissues to activate defense mechanisms [].

Lysine Metabolism Abnormalities

  • Hyperpipecolic acidemia: This rare genetic disorder results from a deficiency in the enzyme responsible for L-pipecolic acid breakdown. Elevated L-pipecolic acid levels disrupt normal cellular function, leading to various health complications.

L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a cyclic amino acid derived from L-lysine. Its chemical formula is C6H11NO2C_6H_{11}NO_2, and it has a molar mass of approximately 129.16 g/mol. This compound appears as a colorless solid with a melting point of 268 °C (514 °F) and is classified as a non-proteogenic amino acid, meaning it is not directly encoded by the genetic code but plays significant roles in biological processes .

L-Pipecolic acid is structurally similar to L-proline, differing only in the size of the ring—L-pipecolic acid features a six-membered ring compared to L-proline's five-membered ring . It is known for its various biological functions, including acting as a compatible solute in microorganisms and as a precursor for several bioactive molecules .

  • Research suggests L-Pipecolic acid plays a role in certain metabolic pathways, but the exact mechanisms aren't fully understood [].
  • Elevated levels of L-Pipecolic acid are observed in some human disorders affecting breakdown processes [].
  • More research is needed to elucidate its specific functions in biological systems.
  • Scientific literature regarding the safety profile of L-Pipecolic acid is limited.
  • Always handle unknown compounds with caution and consult safety data sheets (SDS) from reputable chemical suppliers if handling this material.
Starting from readily available precursors like L-lysine, employing reagents that facilitate cyclization and functional group transformations .
  • Microbial Fermentation: Certain strains of bacteria, such as Corynebacterium glutamicum, can be genetically modified to enhance the natural biosynthetic pathways for L-pipecolic acid production, providing an environmentally friendly alternative to chemical synthesis .
  • L-Pipecolic acid exhibits several biological activities:

    • Metabolite: It serves as a metabolite of L-lysine, playing a role in various metabolic pathways within organisms .
    • Compatible solute: In microorganisms such as Corynebacterium glutamicum, L-pipecolic acid acts as a compatible solute, helping cells to adapt to osmotic stress by stabilizing proteins and cellular structures under high osmolarity conditions .
    • Potential therapeutic roles: Elevated levels of L-pipecolic acid have been associated with certain neurological conditions, including forms of epilepsy, indicating its potential relevance in medical research .

    L-Pipecolic acid can be synthesized through several methods:

    • Biocatalytic Synthesis: Utilizing enzymes such as transaminases and reductases allows for efficient production from L-lysine. Recent studies have shown that using immobilized enzymes can yield high conversion rates (>99%) in continuous flow systems .
    • Chemical Synthesis: Traditional synthetic routes involve multi-step

    L-Pipecolic acid has diverse applications across various fields:

    • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its unique structural properties.
    • Agriculture: As a compatible solute, it can be utilized to improve stress tolerance in crops.
    • Biochemistry: It serves as a research tool for studying metabolic pathways involving lysine and related compounds .

    Research on L-pipecolic acid interactions reveals its role in various biochemical pathways:

    • It has been shown to interact with enzymes involved in lysine metabolism, influencing the production of other metabolites.
    • Studies indicate that it may modulate cellular responses under osmotic stress conditions by stabilizing cellular structures and proteins during high salt concentrations .

    Additionally, investigations into its potential neuroprotective effects suggest that it might interact with neurotransmitter systems, although further research is needed to elucidate these mechanisms fully.

    L-Pipecolic acid shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameStructure TypeKey DifferencesUnique Properties
    L-ProlineFive-membered ringOne less carbon atom in the ringCommonly found in proteins
    L-LysineLinear amino acidContains two amine groups; not cyclicEssential amino acid for humans
    4-PiperidoneSix-membered ringContains a ketone functional groupUsed in the synthesis of pharmaceuticals
    CadaverineLinear diamineTwo amine groups; not cyclicProduced from lysine decarboxylation

    L-Pipecolic acid's uniqueness lies in its cyclic structure and its specific roles as both a metabolite and compatible solute, which distinguishes it from linear amino acids and other cyclic compounds like L-proline.

    Physical Description

    Solid

    XLogP3

    -2.3

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    129.078978594 g/mol

    Monoisotopic Mass

    129.078978594 g/mol

    Heavy Atom Count

    9

    Melting Point

    264 °C

    UNII

    H254GW7PVV

    Related CAS

    69470-51-5 (mono-potassium salt)
    15862-86-9 (hydrochloride salt/solvate)

    GHS Hazard Statements

    Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    3105-95-1

    Wikipedia

    Pipecolic_acid

    General Manufacturing Information

    2-Piperidinecarboxylic acid: INACTIVE

    Dates

    Modify: 2023-08-15

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